molecular formula C26H16F9N3O3S2 B12420579 PI3K-IN-28

PI3K-IN-28

Cat. No.: B12420579
M. Wt: 653.5 g/mol
InChI Key: HNBHTMGDVLPSOT-HSTUYHSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3K-IN-28 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) family, specifically designed to interfere with the PI3K signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of PI3K signaling is often associated with cancer progression, making PI3K inhibitors like this compound valuable in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-28 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-28 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .

Mechanism of Action

PI3K-IN-28 exerts its effects by specifically inhibiting the PI3K enzyme, thereby blocking the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells. The compound targets the p110α subunit of PI3K, which is frequently mutated in various cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PI3K-IN-28 stands out due to its high specificity for the p110α subunit, making it particularly effective in targeting cancers with PIK3CA mutations. Its unique structure and functional group modifications contribute to its potency and selectivity, distinguishing it from other PI3K inhibitors .

Properties

Molecular Formula

C26H16F9N3O3S2

Molecular Weight

653.5 g/mol

IUPAC Name

[4-[(E)-[(Z)-(3,4-diphenyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenyl] 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C26H16F9N3O3S2/c27-23(28,25(31,32)33)24(29,30)26(34,35)43(39,40)41-20-13-11-17(12-14-20)15-36-37-22-38(19-9-5-2-6-10-19)21(16-42-22)18-7-3-1-4-8-18/h1-16H/b36-15+,37-22-

InChI Key

HNBHTMGDVLPSOT-HSTUYHSTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CS/C(=N\N=C\C3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)/N2C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NN=CC3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N2C4=CC=CC=C4

Origin of Product

United States

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